molecular formula C14H18N2 B3349574 6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine CAS No. 22401-81-6

6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine

Cat. No.: B3349574
CAS No.: 22401-81-6
M. Wt: 214.31 g/mol
InChI Key: PXPCJPRIYHKAIS-UHFFFAOYSA-N
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Description

6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine is a complex organic compound with a unique structure that includes a cyclooctane ring fused to an indole moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions to form the cyclooctane ring fused to the indole structure. The reaction conditions often involve the use of strong acids or bases, high temperatures, and sometimes catalysts to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of industrial-grade reagents and solvents, along with stringent quality control measures, is essential to produce the compound at a commercial scale.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the amine group or other reactive sites on the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C)

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may result in fully saturated hydrocarbons. Substitution reactions can introduce various functional groups, such as alkyl or acyl groups, onto the indole ring or the cyclooctane moiety.

Scientific Research Applications

6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for its potential therapeutic effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]quinolin-12-one
  • 6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indole

Uniqueness

6,7,8,9,10,11-Hexahydro-5h-cycloocta[b]indol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties

Properties

IUPAC Name

6,7,8,9,10,11-hexahydro-5H-cycloocta[b]indol-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2/c15-12-8-5-7-11-10-6-3-1-2-4-9-13(10)16-14(11)12/h5,7-8,16H,1-4,6,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXPCJPRIYHKAIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=C(CC1)C3=C(N2)C(=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50945058
Record name 6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22401-81-6
Record name cyclooct(b)indol-4-amine, 6,7,8,9,10,11-hexahydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022401816
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6,7,8,9,10,11-Hexahydro-5H-cycloocta[b]indol-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50945058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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